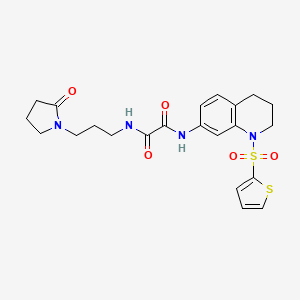
6-fluoro-1-methyl-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-fluoro-1-methyl-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a synthetic compound that has shown promising results in scientific research applications. It is a heterocyclic compound that belongs to the quinoline family and has a molecular formula of C17H11FN4O2.
Scientific Research Applications
Antimicrobial and Antiviral Potential
- The compound shows promise as an antimicrobial and antiviral agent. A study proposed its synthesis and predicted biological activity through molecular docking (Y. Vaksler et al., 2023).
Inhibitory Activity
- It acts as an inhibitor of TGF-beta receptor 1, with substitutions leading to variations in receptor affinity and activity, indicating potential for further optimization (D. Bonafoux et al., 2009).
Anticancer Properties
- The compound exhibits significant antitumor activity, particularly when modified into oxadiazole Mannich base derivatives (Hu Guoqianga, 2012).
Application in Coordination Polymers
- It has been utilized in the synthesis of novel ligands for coordination polymers, contributing to the construction of porous coordination polymers with potential applications in various fields (Xiang-Wen Wu et al., 2017).
Synthesis and Biological Evaluation
- There's a focus on its synthesis and evaluation for antimicrobial activity, indicating a broad spectrum of potential applications in combating microbial infections (Viral J. Faldu et al., 2014).
Antibacterial Activity
- It has shown potential antibacterial activity against various bacterial strains, which is significant for developing new antibacterial agents (R. S. Joshi et al., 2011).
Effect on GABAA/Benzodiazepine Receptor
- It demonstrates binding affinity and varying efficacies to the GABAA/benzodiazepine receptor, highlighting its potential in neurological applications (R. Tenbrink et al., 1994).
Inhibition of Ataxia Telangiectasia Mutated (ATM) Kinase
- The compound serves as a potent and selective inhibitor of ATM kinase, indicating its relevance in studying ATM-related cellular processes and diseases (S. Degorce et al., 2016).
QSAR Study for Antimicrobial Agents
- A QSAR study of its derivatives for antimicrobial agents provides insights into the pharmacophoric features responsible for antibacterial activity (Vipul M. Buha et al., 2012).
Cytotoxic Activity against Cancer Cell Lines
- The compound and its derivatives exhibit cytotoxic activity against cancer cell lines, suggesting its potential in cancer treatment (M. Vilchis-Reyes et al., 2010).
properties
IUPAC Name |
6-fluoro-1-methyl-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN4O2/c1-22-9-12(15(23)11-8-10(18)5-6-14(11)22)17-20-16(21-24-17)13-4-2-3-7-19-13/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJLPFWJPBCQCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

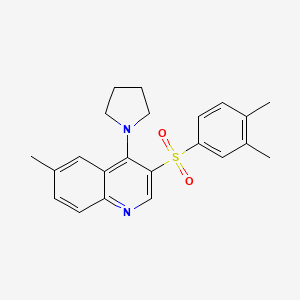
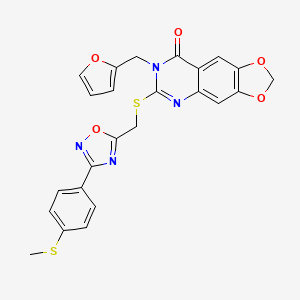
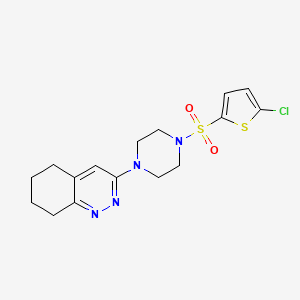

![5-((2-(Trifluoromethoxy)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2417327.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide](/img/structure/B2417330.png)
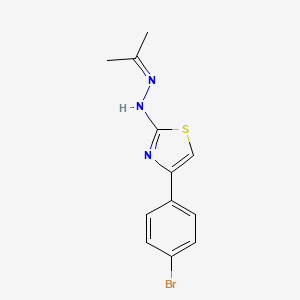

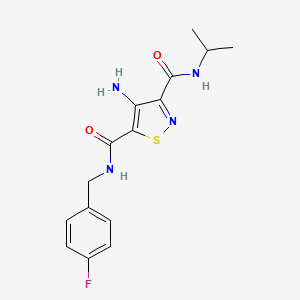

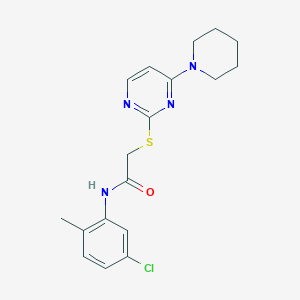
![4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2417343.png)
